CCR5 Antagonist Potency (IC50) of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in Human MOLT4 Cells Compared to Clinically Advanced Antagonists
The compound exhibits a defined CCR5 antagonist profile with a measured IC50 value of 6.5–10 µM in a human MOLT4 cell calcium mobilization assay, positioning it as a low-micromolar antagonist [1]. In contrast, the clinically validated CCR5 antagonist Maraviroc demonstrates potent low-nanomolar inhibition (IC50 range: 3.3–7.2 nM across MIP-1α, MIP-1β, and RANTES-induced assays) , while the reference antagonist TAK-779 shows an IC50 of 1.4 nM in a binding assay and 5.9 nM in a calcium flux assay [2].
| Evidence Dimension | CCR5 Antagonist IC50 |
|---|---|
| Target Compound Data | 6,500–10,100 nM |
| Comparator Or Baseline | Maraviroc: 3.3–7.2 nM; TAK-779: 1.4–5.9 nM |
| Quantified Difference | Target compound is ~1,000- to 3,000-fold less potent than Maraviroc; ~1,000- to 4,600-fold less potent than TAK-779 |
| Conditions | Human MOLT4 cells; inhibition of CCL5-induced calcium mobilization after 1 hr by Fluor-4-AM staining [1] |
Why This Matters
This distinct low-micromolar potency profile makes the compound suitable as a reference tool for high-concentration control experiments or as a scaffold for optimization, whereas Maraviroc/TAK-779 are unsuitable for applications requiring sub-maximal receptor blockade.
- [1] BindingDB. IC50 Data for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile at Human CCR5 (Entry IDs: 50040016, BDBM50387956, BDBM50351144). Available at: https://www.bindingdb.org/ View Source
- [2] Adooq. TAK-779 (CCR5 antagonist) Datasheet. Available at: https://www.adooq.com/ View Source
